molecular formula C12H9ClN4O B6459229 6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2549045-19-2

6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No.: B6459229
CAS No.: 2549045-19-2
M. Wt: 260.68 g/mol
InChI Key: COPSKENYGZEJNY-UHFFFAOYSA-N
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Description

6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that contains both benzoxazole and pyrimidine moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds such as 2-chloro-4,6-diaminopyrimidine share structural similarities.

    Benzoxazole derivatives: Compounds like 2-aminobenzoxazole have a similar core structure.

Uniqueness

6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine is unique due to the combination of both benzoxazole and pyrimidine moieties, which may confer distinct pharmacological properties compared to compounds containing only one of these moieties .

Properties

IUPAC Name

6-chloro-N-(pyrimidin-2-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-8-2-3-9-10(6-8)18-12(17-9)16-7-11-14-4-1-5-15-11/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPSKENYGZEJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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